molecular formula C24H42B3O4P B14358369 Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane CAS No. 92810-25-8

Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane

Cat. No.: B14358369
CAS No.: 92810-25-8
M. Wt: 458.0 g/mol
InChI Key: FAPNLJVSHOAIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane is a complex organophosphorus compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a borabicyclo[3.3.1]nonane moiety, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane typically involves the reaction of 9-borabicyclo[3.3.1]nonane with a suitable phosphorus-containing precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in the synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction conditions often require low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen and phosphorus-oxygen bonds.

    Reduction: It can act as a reducing agent in certain reactions, particularly in the reduction of carbonyl compounds.

    Substitution: The compound can participate in substitution reactions where the borabicyclo[3.3.1]nonane moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boron-oxygen and phosphorus-oxygen compounds, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration and Suzuki coupling reactions.

    Biology: The compound is explored for its potential in modifying biomolecules and studying enzyme mechanisms.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug delivery systems.

    Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane exerts its effects involves the interaction of the boron and phosphorus atoms with various molecular targets. The boron atom can form stable complexes with oxygen and nitrogen-containing compounds, while the phosphorus atom can participate in nucleophilic substitution reactions. These interactions facilitate the compound’s role as a catalyst and reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    9-Borabicyclo[3.3.1]nonane (9-BBN): A widely used hydroboration reagent with similar boron-containing structure.

    Triphenylphosphine: A common phosphorus-containing compound used in organic synthesis.

    Borane-Tetrahydrofuran Complex: Another boron-containing reagent used in reduction reactions.

Uniqueness

Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane is unique due to its combination of boron and phosphorus atoms, which allows it to participate in a broader range of chemical reactions compared to its individual components. This dual functionality makes it a versatile reagent in both academic and industrial research.

Properties

CAS No.

92810-25-8

Molecular Formula

C24H42B3O4P

Molecular Weight

458.0 g/mol

IUPAC Name

tris(9-borabicyclo[3.3.1]nonan-9-yl) phosphate

InChI

InChI=1S/C24H42B3O4P/c28-32(29-25-19-7-1-8-20(25)10-2-9-19,30-26-21-11-3-12-22(26)14-4-13-21)31-27-23-15-5-16-24(27)18-6-17-23/h19-24H,1-18H2

InChI Key

FAPNLJVSHOAIFW-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCC1CCC2)OP(=O)(OB3C4CCCC3CCC4)OB5C6CCCC5CCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.